molecular formula C9H10N4O3 B14054643 4-Benzofurazanamine, 7-nitro-N-propyl- CAS No. 54517-98-5

4-Benzofurazanamine, 7-nitro-N-propyl-

Cat. No.: B14054643
CAS No.: 54517-98-5
M. Wt: 222.20 g/mol
InChI Key: YVWDSXHBXWTADD-UHFFFAOYSA-N
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Description

4-Benzofurazanamine, 7-nitro-N-propyl- is a benzofurazan (benzoxadiazole) derivative characterized by a fused benzene and 1,2,5-oxadiazole ring system. The compound features a nitro group (-NO₂) at the 7-position and an N-propylamine (-NH-C₃H₇) substituent at the 4-position of the benzofurazan core. This structure confers unique electronic and steric properties, making it relevant in applications such as fluorescent probes, agrochemical intermediates, or pharmaceutical precursors.

Properties

CAS No.

54517-98-5

Molecular Formula

C9H10N4O3

Molecular Weight

222.20 g/mol

IUPAC Name

4-nitro-N-propyl-2,1,3-benzoxadiazol-7-amine

InChI

InChI=1S/C9H10N4O3/c1-2-5-10-6-3-4-7(13(14)15)9-8(6)11-16-12-9/h3-4,10H,2,5H2,1H3

InChI Key

YVWDSXHBXWTADD-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Structural and Reactivity Considerations

The benzofurazan (2,1,3-benzoxadiazole) core is a π-deficient heterocycle, rendering it susceptible to electrophilic substitution at electron-rich positions. The nitro group at position 7 exerts a strong meta-directing effect, while the N-propyl amine at position 4 introduces steric and electronic modifications that influence reactivity. Key challenges in synthesizing this compound include:

  • Regioselective nitration : Ensuring nitro group placement at position 7.
  • Amine introduction : Achieving selective substitution or alkylation at position 4.
  • Solubility management : Balancing polar nitro and amine groups with the hydrophobic benzofurazan core.

Synthetic Routes and Methodologies

Nucleophilic Aromatic Substitution (NAS)

A validated approach for introducing amine groups to benzofurazan derivatives involves NAS, leveraging the electron-withdrawing nature of the nitro group to activate the ring for substitution.

Intermediate: 4-Chloro-7-Nitrobenzofurazan

Synthesis begins with chlorination of 7-nitrobenzofurazan using phosphorus oxychloride (POCl₃) under reflux. The chlorine atom at position 4 acts as a leaving group for subsequent propylamine substitution.

Procedure :

  • Dissolve 7-nitrobenzofurazan (1.0 eq) in anhydrous POCl₃ (5 vol).
  • Reflux at 110°C for 6–8 hours under nitrogen.
  • Quench with ice-water, extract with dichloromethane, and dry over Na₂SO₄.
  • Purify via recrystallization (ethanol/water).

Yield : ~75% (theoretical).

Propylamine Substitution

The chloro intermediate reacts with excess propylamine in a polar aprotic solvent (e.g., DMF or DMSO) at elevated temperatures.

Procedure :

  • Combine 4-chloro-7-nitrobenzofurazan (1.0 eq) with propylamine (3.0 eq) in DMF.
  • Heat at 80°C for 12 hours.
  • Cool, dilute with water, and extract with ethyl acetate.
  • Wash organic layer with brine and concentrate.

Yield : 60–70%.

Challenges :

  • Competing hydrolysis of the chloro intermediate.
  • Over-alkylation at the amine.

Reductive Amination

An alternative route involves reductive amination of 4-amino-7-nitrobenzofurazan with propionaldehyde.

Intermediate: 4-Amino-7-Nitrobenzofurazan

Prepare via catalytic hydrogenation of 4-nitro-7-nitrobenzofurazan (uncommon) or via protection/deprotection strategies.

Procedure :

  • Hydrogenate 4,7-dinitrobenzofurazan (1.0 eq) over Pd/C (10% w/w) in ethanol at 50 psi H₂.
  • Filter catalyst and concentrate.

Yield : ~50% (due to over-reduction risks).

Reductive Coupling

React 4-amino-7-nitrobenzofurazan with propionaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol.

Procedure :

  • Mix 4-amino-7-nitrobenzofurazan (1.0 eq), propionaldehyde (1.5 eq), and NaBH₃CN (2.0 eq) in MeOH.
  • Stir at room temperature for 24 hours.
  • Acidify with HCl, extract with ethyl acetate, and neutralize with NaHCO₃.

Yield : 40–55%.

Optimization and Scalability

Solvent Systems

  • NAS : DMF or NMP enhances reaction rates but complicates purification. Isopropyl acetate/water biphasic systems (as in US6177564B1) improve isolation.
  • Reductive amination : Methanol or ethanol balances solubility and reducing agent stability.

Temperature Control

  • NAS proceeds efficiently at 80°C, while higher temperatures risk decomposition.
  • Cyclization steps (if applicable) require precise control (e.g., 38±3°C as in US6177564B1).

Catalytic and Stoichiometric Considerations

  • Excess propylamine (3.0 eq) ensures complete substitution in NAS.
  • NaBH₃CN must be freshly prepared to avoid degradation.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, H-5), 7.92 (d, J=8.5 Hz, 1H, H-6), 6.85 (d, J=8.5 Hz, 1H, H-3), 3.45 (t, J=7.0 Hz, 2H, NCH₂), 1.55 (m, 2H, CH₂), 0.92 (t, J=7.0 Hz, 3H, CH₃).
  • IR (KBr) : 1530 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym), 1240 cm⁻¹ (C-N).

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time 6.2 min.
  • Melting point : 142–144°C.

Industrial-Scale Adaptations

Process Intensification

  • Continuous flow systems : Minimize intermediate isolation, as demonstrated in US6177564B1 for analogous compounds.
  • In situ acid gas handling : Subsurface HCl introduction (as in US6177564B1) improves safety and efficiency.

Waste Mitigation

  • Solvent recovery : Isopropyl acetate and methanol are distilled and reused.
  • Cyanide scrubbers : NaOH/bleach systems neutralize toxic byproducts.

Chemical Reactions Analysis

Types of Reactions

4-Benzofurazanamine, 7-nitro-N-propyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amine or other functional groups.

    Substitution: The nitro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-Benzofurazanamine, 7-amino-N-propyl-.

Scientific Research Applications

4-Benzofurazanamine, 7-nitro-N-propyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Benzofurazanamine, 7-nitro-N-propyl- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofurazan core may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogs

The primary structural analogs of 4-Benzofurazanamine, 7-nitro-N-propyl- are benzofurazan derivatives with variations in substituent groups. A key comparator is 4-Benzofurazanamine, N-(3,4-dichlorophenyl)-7-nitro-, 3-oxide (CAS 61785-66-8), which replaces the N-propyl group with a 3,4-dichlorophenyl moiety and includes an additional 3-oxide group on the benzofurazan ring .

Table 1: Structural and Molecular Comparison

Compound Name CAS Reg. No. Molecular Formula Molecular Weight (g/mol) Key Substituents
4-Benzofurazanamine, 7-nitro-N-propyl- Not Provided C₉H₁₀N₄O₃ 222.21 7-NO₂, 4-NH-C₃H₇
4-Benzofurazanamine, N-(3,4-dichlorophenyl)-7-nitro-, 3-oxide 61785-66-8 C₁₂H₆Cl₂N₄O₄ 357.11 7-NO₂, 4-NH-(3,4-Cl₂C₆H₃), 3-oxide

Physical and Chemical Properties

  • Lipophilicity : The N-propyl group in 4-Benzofurazanamine, 7-nitro-N-propyl- enhances lipophilicity compared to shorter alkyl chains (e.g., methyl or ethyl). However, it is less lipophilic than the dichlorophenyl analog, which contains aromatic chlorine atoms contributing to higher hydrophobicity .
  • The 3-oxide group in the dichlorophenyl analog further modifies electron distribution, increasing polarity .

Biological Activity

Overview

4-Benzofurazanamine, 7-nitro-N-propyl- is a chemical compound that belongs to the benzofurazan family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This compound features a benzofurazan core with a nitro group at the 7th position and a propylamine substituent at the 4th position. The compound's unique structure contributes to its reactivity and interaction with biological systems, making it a candidate for drug discovery and development.

PropertyValue
CAS No.54517-98-5
Molecular FormulaC9H10N4O3
Molecular Weight222.20 g/mol
IUPAC Name4-nitro-N-propyl-2,1,3-benzoxadiazol-7-amine
InChIInChI=1S/C9H10N4O3/c1-2-5-10-6-3-4-7(13(14)15)9-8(6)11-16-12-9/h3-4,10H,2,5H2,1H3
InChI KeyYVWDSXHBXWTADD-UHFFFAOYSA-N
Canonical SMILESCCCNC1=CC=C(C2=NON=C12)N+[O-]
Origin of ProductUnited States

The biological activity of 4-Benzofurazanamine, 7-nitro-N-propyl- is attributed to its ability to interact with specific molecular targets within cells. The nitro group can be reduced to form reactive intermediates that may interact with cellular components such as proteins and nucleic acids. Additionally, the benzofurazan core has been shown to modulate enzyme activity and receptor interactions, potentially leading to therapeutic effects.

Biological Activities

Research has indicated various biological activities associated with this compound:

  • Antimicrobial Activity : Studies have demonstrated that benzofurazan derivatives exhibit antimicrobial properties against various pathogens.
  • Anticancer Potential : Preliminary investigations suggest that 4-Benzofurazanamine, 7-nitro-N-propyl- may inhibit cancer cell proliferation through apoptosis induction.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial effects of benzofurazan derivatives revealed that compounds similar to 4-Benzofurazanamine, 7-nitro-N-propyl-, exhibited significant inhibitory action against Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR) indicating that modifications at the nitrogen position enhanced efficacy.
  • Cytotoxicity in Cancer Cells : Research published in a peer-reviewed journal examined the cytotoxic effects of various benzofurazan derivatives on human cancer cell lines. The findings indicated that compounds with nitro substituents showed increased cytotoxicity compared to their non-nitro counterparts, suggesting a potential pathway for drug development targeting cancer.
  • Enzyme Interaction Studies : A biochemical assay was performed to evaluate the inhibition of specific enzymes by 4-Benzofurazanamine, 7-nitro-N-propyl-. Results indicated that the compound effectively inhibited target enzymes involved in inflammation pathways, presenting opportunities for anti-inflammatory drug design.

Comparison with Similar Compounds

To further understand the unique properties of 4-Benzofurazanamine, 7-nitro-N-propyl-, a comparison with similar compounds is beneficial:

CompoundBiological ActivityUnique Features
4-Chloro-7-nitrobenzofurazan Fluorescence assay reagentStrong fluorescence properties
4-Fluoro-7-nitrobenzofurazan Fluorogenic dye for labeling aminesEnhanced solubility
4-Benzofurazanamine, N,N-dimethyl-7-nitro Similar applications in drug discoveryDifferent substituents affecting reactivity

Q & A

Q. What are the optimal synthetic routes for 4-Benzofurazanamine, 7-nitro-N-propyl-?

  • Methodological Answer : Synthesis typically involves multi-step functionalization of the benzofurazan core. Key steps include:
  • Nitration : Introducing the nitro group at the 7-position under controlled conditions (e.g., nitric acid/sulfuric acid at 0–5°C) .
  • N-Propylation : Alkylation of the amine group using propyl halides or Mitsunobu conditions. Solvent selection (e.g., THF, DMF) and temperature (reflux at 150–155°C) significantly influence yield .
  • Purification : Column chromatography or recrystallization to isolate the product, confirmed via melting point and NMR .
  • Critical Parameters : Reaction time (12–24 hours), stoichiometric ratios (1:1.2 amine:alkylating agent), and inert atmosphere to prevent oxidation .

Q. How can researchers characterize the structural integrity of 4-Benzofurazanamine, 7-nitro-N-propyl-?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., nitro group at 7-position, propyl chain integration) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns .
  • HPLC-PDA : Purity assessment (>95%) and detection of byproducts .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry (if crystalline) .

Q. What experimental protocols assess the compound’s stability under varying conditions?

  • Methodological Answer : Stability studies should include:
  • Thermal Analysis : TGA/DSC to determine decomposition temperatures and phase transitions .
  • Photostability : Exposure to UV-Vis light (e.g., 254 nm) in controlled chambers, monitoring degradation via HPLC .
  • Hydrolytic Stability : Incubation in buffers (pH 1–13) at 37°C for 24–72 hours, followed by LC-MS analysis .
  • Oxidative Stability : Treatment with H2_2O2_2 or radical initiators (e.g., AIBN) to simulate radical-mediated degradation .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing 4-Benzofurazanamine derivatives?

  • Methodological Answer : Implement a 2k^k factorial design to evaluate variables:
  • Factors : Temperature, solvent polarity, catalyst concentration, and reaction time .
  • Response Variables : Yield, purity, and reaction rate.
  • Statistical Analysis : ANOVA to identify significant interactions (e.g., solvent-temperature synergy) and derive optimal conditions .
  • Case Study : A prior study on benzamide analogs achieved 85% yield by optimizing DMF concentration and reflux duration .

Q. How should researchers address contradictions in spectral data during structural elucidation?

  • Methodological Answer : Follow a validation hierarchy:
  • Cross-Technique Validation : Compare NMR, IR, and MS data to resolve ambiguities (e.g., distinguishing nitro vs. carbonyl groups) .
  • Computational Modeling : DFT calculations to predict NMR chemical shifts or vibrational frequencies, aligning with experimental data .
  • Synthetic Controls : Prepare reference compounds (e.g., des-nitro analogs) to isolate spectral contributions of functional groups .
  • Collaborative Peer Review : Engage crystallographers or spectroscopy experts to validate interpretations .

Q. What theoretical frameworks guide mechanistic studies of 4-Benzofurazanamine’s reactivity?

  • Methodological Answer : Align with electronic structure theory and kinetic modeling :
  • Frontier Molecular Orbital (FMO) Analysis : Predict sites for electrophilic/nucleophilic attack (e.g., nitro group’s electron-withdrawing effect) .
  • Kinetic Isotope Effects (KIE) : Study H/D substitution to probe rate-determining steps in reactions (e.g., propyl chain cleavage) .
  • Solvent Effects : Use the Kamlet-Taft equation to quantify solvent polarity’s role in reaction pathways .
  • Case Integration : A study on benzamide analogs linked steric hindrance from substituents to reduced reactivity, guided by FMO principles .

Q. How can computational methods predict the compound’s behavior in novel applications (e.g., sensors or catalysis)?

  • Methodological Answer : Combine molecular docking and MD simulations :
  • Docking Studies : Screen interactions with biological targets (e.g., nitroreductase enzymes) using AutoDock Vina .
  • Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in aqueous/organic media .
  • QSAR Modeling : Correlate substituent effects (e.g., nitro position) with activity metrics (e.g., binding affinity) .
  • Validation : Compare predictions with experimental assays (e.g., fluorescence quenching in sensor applications) .

Methodological Considerations from Evidence

  • Theoretical Alignment : Link experiments to frameworks like FMO theory or kinetic models to ensure academic rigor .
  • Data Integration : Combine spectroscopic, computational, and synthetic data to resolve contradictions .
  • Ethical Compliance : Adhere to safety protocols (e.g., S24/25 for skin/eye protection) during synthesis .

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